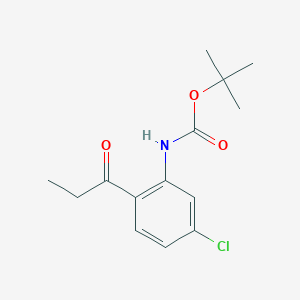

(5-Chloro-2-propionyl-phenyl)-carbamic acid tert-butyl ester

Description

(5-Chloro-2-propionyl-phenyl)-carbamic acid tert-butyl ester is a synthetic organic compound characterized by a phenyl ring substituted with a chlorine atom at position 5 and a propionyl group (propanoyl, CH₂CH₂CO-) at position 2. The tert-butyl carbamate group (–OCONH-C(CH₃)₃) is attached to the phenyl ring, serving as a protective group for amines in multi-step syntheses. This compound is likely used as an intermediate in pharmaceutical or agrochemical research, given the prevalence of carbamate-protected amines in drug discovery. Its molecular formula is estimated as C₁₄H₁₇ClNO₃ (molecular weight: ~282.7 g/mol), derived from structural analysis of related compounds .

Properties

Molecular Formula |

C14H18ClNO3 |

|---|---|

Molecular Weight |

283.75 g/mol |

IUPAC Name |

tert-butyl N-(5-chloro-2-propanoylphenyl)carbamate |

InChI |

InChI=1S/C14H18ClNO3/c1-5-12(17)10-7-6-9(15)8-11(10)16-13(18)19-14(2,3)4/h6-8H,5H2,1-4H3,(H,16,18) |

InChI Key |

ZLLCWUCEFQWZEC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Cl)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | 5-Chloro-2-propionylaniline | Starting amine substrate | Prepared or commercially available |

| 2 | tert-Butyl chloroformate (Boc-Cl), Base (e.g., triethylamine) | Reaction in dry dichloromethane at 0–5 °C | Slow addition of Boc-Cl to amine solution to control exotherm |

| 3 | Stirring for 2–4 hours at room temperature | Completion of carbamate formation | Monitored by TLC or HPLC |

| 4 | Work-up: aqueous extraction, washing, drying | Removal of inorganic salts and impurities | Organic layer dried over anhydrous sodium sulfate |

| 5 | Purification by column chromatography or recrystallization | Isolation of pure product | Yield typically ranges from 70–85% depending on scale and purity |

Reaction Mechanism

- The nucleophilic amine attacks the electrophilic carbonyl carbon of the tert-butyl chloroformate.

- Formation of a tetrahedral intermediate followed by elimination of chloride ion.

- The base scavenges the released HCl, driving the reaction forward.

- The product is a stable carbamate ester with the tert-butyl group protecting the carbamic acid functionality.

Alternative Synthetic Routes and Considerations

- Use of Carbamoyl Chlorides: Instead of Boc-Cl, carbamoyl chlorides can be used, but tert-butyl chloroformate is preferred for its selectivity and mild reaction conditions.

- Protection/Deprotection Strategies: If other functional groups are present, protecting groups may be required to prevent side reactions.

- Catalysts: No metal catalysts are typically required for this carbamate formation; however, hydrogenation steps may be involved in related compounds for reduction of nitro groups or double bonds.

- Solvent Choice: Polar aprotic solvents favor the reaction; however, solvent polarity must be balanced to maintain solubility of reactants and products.

Research Findings and Data Summary

Related Compounds and Synthetic Insights

- Similar carbamate derivatives such as (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester are synthesized via analogous methods involving amine and chloroformate reactions.

- Hydrogenation steps are sometimes employed in related synthetic routes to reduce nitro groups to amines before carbamate formation.

- The presence of electron-withdrawing groups like chloro and propionyl substituents influences the reactivity of the aromatic amine and may require optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-propionyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(5-Chloro-2-propionyl-phenyl)-carbamic acid tert-butyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-propionyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural differences among tert-butyl carbamate derivatives lie in substituent type, position, and side-chain modifications:

- Propionyl groups (target compound) introduce ketone functionality, enabling further derivatization (e.g., reductions to alcohols).

Physicochemical Properties

- Solubility : Longer alkyl chains (e.g., butyl in ) increase lipophilicity, whereas polar groups (e.g., NH₂ in ) enhance aqueous solubility.

- Thermal stability : Tert-butyl groups improve steric protection, reducing decomposition rates .

Data Table: Comparative Overview of Selected Compounds

Biological Activity

(5-Chloro-2-propionyl-phenyl)-carbamic acid tert-butyl ester is a synthetic organic compound with notable potential in medicinal chemistry and biological research. Its structural features, including a chloro-substituted phenyl ring and a propionyl group, suggest significant reactivity and biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms, potential applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C14H18ClNO3, characterized by:

- Chloro Group : Enhances reactivity and potential biological interactions.

- Propionyl Group : May influence lipophilicity and membrane permeability.

- Carbamic Acid Moiety : Imparts unique pharmacological properties.

Research indicates that (5-Chloro-2-propionyl-phenyl)-carbamic acid tert-butyl ester may function as a biochemical probe to study various enzyme mechanisms or cellular processes. Its structural components allow for interactions with biological targets, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Cellular Signaling Modulation : It could alter signaling cascades within cells, affecting growth and differentiation.

Pharmacological Applications

The compound shows promise in several therapeutic areas, including:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against pathogens like Staphylococcus epidermidis and Pseudomonas aeruginosa.

- Anti-inflammatory Effects : Given its structural similarity to known anti-inflammatory agents, it may reduce inflammation through modulation of immune responses.

Comparative Analysis

To understand the unique biological activity of (5-Chloro-2-propionyl-phenyl)-carbamic acid tert-butyl ester, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-N-(tert-butoxycarbonyl)-2-propionylaniline | Similar chloro and propionyl groups | Different amine functionality |

| 4-Chloro-acetanilide | Chloro-substituted aniline | Lacks carbamate structure |

| Phenyl carbamate | Basic carbamate structure | No chloro or propionyl substituents |

This table highlights the distinctive aspects of (5-Chloro-2-propionyl-phenyl)-carbamic acid tert-butyl ester, particularly its combination of functional groups that may confer distinct biological activities not found in similar compounds.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of the compound exhibited enhanced antibacterial activity compared to their parent structures. For instance, modifications to the propionyl group improved potency against Gram-positive bacteria.

- Enzyme Interaction Studies : Research utilizing kinetic assays revealed that the compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

Q & A

Q. How can researchers address discrepancies in reported NMR data for tert-butyl carbamates?

- Methodological Answer : Standardize NMR acquisition parameters (400 MHz, CDCl₃, 25°C) and reference tert-butyl peaks to internal TMS. For ambiguous signals, use 2D techniques (HSQC, HMBC) to correlate protons and carbons. Cross-validate with crystalline derivatives (e.g., X-ray structures) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.